molecular formula C25H29N5O2 B2432445 1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851939-78-1

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2432445
CAS No.: 851939-78-1
M. Wt: 431.54
InChI Key: ZYPDXPBIEFTHAQ-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a naphthalene moiety and a piperidine ring. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, hydrogenation, and cyclization processes to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and acids.

    Cyclization: Cyclization reactions can be employed to form additional ring structures, enhancing the compound’s complexity and potential biological activity.

Scientific Research Applications

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and potential biological activities .

Properties

IUPAC Name

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-17-9-6-7-14-29(17)16-21-26-23-22(24(31)28(3)25(32)27(23)2)30(21)15-19-12-8-11-18-10-4-5-13-20(18)19/h4-5,8,10-13,17H,6-7,9,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPDXPBIEFTHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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